molecular formula C7H13NO2 B185598 5,5-dimethylpyrrolidine-2-carboxylic Acid CAS No. 146954-59-8

5,5-dimethylpyrrolidine-2-carboxylic Acid

Cat. No. B185598
M. Wt: 143.18 g/mol
InChI Key: DEMIRSVUSWJCFT-UHFFFAOYSA-N
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Description

5,5-Dimethylpyrrolidine-2-carboxylic Acid is a chemical compound with the molecular formula C7H13NO2 . It is also known as (S)-5,5-Dimethylpyrrolidine-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 5,5-Dimethylpyrrolidine-2-carboxylic Acid is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The InChI code for this compound is 1S/C7H13NO2.ClH/c1-7(2)4-3-5(8-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,5-Dimethylpyrrolidine-2-carboxylic Acid include a molecular weight of 143.18 g/mol, a topological polar surface area of 49.3 Ų, and a complexity of 154 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound is solid at room temperature .

Scientific Research Applications

Photoreleasable Protecting Groups for Carboxylic Acids

5,5-dimethylpyrrolidine-2-carboxylic acid could potentially serve as a precursor or model in studies related to photoremovable protecting groups for carboxylic acids, leveraging similar mechanisms to those described for 2,5-dimethylphenacyl chromophores. These chromophores allow for the efficient release of carboxylic acids upon irradiation, a process that does not require the addition of photosensitizers, demonstrating a high yield of the carboxylic acid products (Klan, Zabadal, & Heger, 2000).

Hydrogen Bonding in Crystal Engineering

5,5-dimethylpyrrolidine-2-carboxylic acid might be involved in research focusing on hydrogen bonding and supramolecular assemblies in crystal engineering. Studies have highlighted the competition and coexistence of carboxylic acid–acid and acid–pyridine hydrogen-bonding motifs, revealing insights into the molecular basis for these interactions and their application in the design of polymorphs with unique properties (S. Long, P. Zhou, S. Parkin, & Tonglei Li, 2014).

Catalysis in Organic Synthesis

The acid has applications in catalysis, where pyridinium-based catalysts derived from similar structures have been employed for the synthesis of complex organic molecules. For instance, pyridinium-1-sulfonic acid-2-carboxylic acid chloride has been utilized as an efficient catalyst for preparing hexahydroquinolines, demonstrating the potential of related compounds in facilitating multicomponent condensation reactions under mild conditions (A. R. Moosavi‐Zare & Hadis Afshar-Hezarkhani, 2020).

Supramolecular Networks and Organic Acid-Base Salts

Research into the formation of supramolecular networks and organic acid-base salts highlights the role of carboxylic acids in binding with heterocyclic bases, leading to the creation of complex structures. These studies offer insights into the noncovalent interactions that govern the assembly of these networks, potentially applicable to compounds like 5,5-dimethylpyrrolidine-2-carboxylic acid (Shouwen Jin, Li Liu, Da‐qi Wang, & Jianzhong Guo, 2011).

Antimicrobial Activity

The structural motif of 5,5-dimethylpyrrolidine-2-carboxylic acid could be explored in the synthesis of compounds with antimicrobial properties. For example, derivatives synthesized from related pyrrolidine compounds have shown efficacy against various microbial strains, indicating the potential of 5,5-dimethylpyrrolidine-2-carboxylic acid derivatives in antimicrobial research (Yahya Nural, Muge Gemili, N. Seferoğlu, et al., 2018).

Safety And Hazards

The safety information for 5,5-Dimethylpyrrolidine-2-carboxylic Acid indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

5,5-dimethylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)4-3-5(8-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMIRSVUSWJCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(N1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-dimethylpyrrolidine-2-carboxylic Acid

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